molecular formula C6H2BrClFNO B1383923 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde CAS No. 2090900-94-8

5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde

Cat. No. B1383923
M. Wt: 238.44 g/mol
InChI Key: BMCOSWISHLTTGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde is a chemical compound with the CAS Number: 2090900-94-8 . It has a molecular weight of 238.44 and its IUPAC name is 5-bromo-2-chloro-3-fluoroisonicotinaldehyde . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde is 1S/C6H2BrClFNO/c7-4-1-10-6 (8)5 (9)3 (4)2-11/h1-2H . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific reactions involving 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde are not detailed in the retrieved data, related compounds such as 2-Bromo-5-fluoropyridine can undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl . They can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .


Physical And Chemical Properties Analysis

5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde has a molecular weight of 238.44 g/mol . It is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.

Scientific Research Applications

    Pharmaceuticals

    Halogenated pyridines are often used as molecular scaffolds for active pharmaceutical ingredients (APIs), including inhibitors of various receptors and enzymes .

    Agriculture

    These compounds can be starting materials for the synthesis of herbicides and insecticides .

    Chemical Synthesis

    They may be used in various chemical reactions, such as palladium-catalyzed amination or halogen-exchange reactions .

Safety And Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye damage, and respiratory irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .

properties

IUPAC Name

5-bromo-2-chloro-3-fluoropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFNO/c7-4-1-10-6(8)5(9)3(4)2-11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCOSWISHLTTGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)F)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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